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Compound Name: N,N'-Dimethyl-N-cyanoacetylurea

Cat. No.: B1581397

An In-depth Technical Guide to N,N'-Dimethyl-N-
cyanoacetylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea, with the IUPAC name 2-cyano-N-methyl-N-
(methylcarbamoyl)acetamide, is a key chemical intermediate in organic synthesis.[1] Its
molecular structure, featuring a reactive cyano group, an active methylene group, and a
dimethylurea core, makes it a versatile building block for the synthesis of more complex
molecules, particularly heterocyclic compounds.[1] This technical guide provides a
comprehensive overview of the physical and chemical properties of N,N'-Dimethyl-N-
cyanoacetylurea, detailed experimental protocols for its synthesis, and an exploration of its
chemical reactivity.

Chemical and Physical Properties

N,N'-Dimethyl-N-cyanoacetylurea is a solid at room temperature with a melting point of
approximately 77°C.[2][3] It is soluble in water, with a calculated solubility of 37 g/L at 25°C.[3]
A summary of its key physical and chemical properties is presented in Table 1.
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Table 1: Physical and Chemical Properties of N,N'-
Dimethyl-N-cyanoacetylurea

Property Value Source

2-cyano-N-methyl-N-
IUPAC Name ) [1]
(methylcarbamoyl)acetamide

1,3-Dimethyl(cyanoacetyl)urea,

2-Cyano-N-methyl-N-
Synonyms _ [2][4]
((methylamino)carbonyl)aceta

mide

CAS Number 39615-79-7 [1][2]
Molecular Formula CeHoN3O2 [2][5]
Molecular Weight 155.15 g/mol [1][5]
Melting Point 77°C (in water) [2][3]
Density 1.181 g/cm3 [2]
Solubility in Water 37 g/L (25 °C, calculated) [3]
LogP -0.09772 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

CZuntg p 3 12
Rotatable Bond Count 1 [2]
Exact Mass 155.069476538 [2]
Topological Polar Surface Area  73.2 A2 [6]
Canonical SMILES CNC(=O)N(C)C(=O)CC#N [2]

Spectroscopic Data (Predicted)

While experimental spectra for N,N'-Dimethyl-N-cyanoacetylurea are not readily available in
the searched literature, predictions based on its structure provide valuable insights for
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characterization.

Table 2; Predicted *H NMR Chemical Shifts

Protons Predicted Chemical Shift (6, ppm)
N-CHs ~2.8-3.2
N'-CHs ~28-3.2
-CHaz- ~35-4.0

Predictions are based on the analysis of similar structures and the electronic environment of
the protons.[1]

. 1 13

Carbon Predicted Chemical Shift (6, ppm)
C=0 (acetyl) ~165-175

C=0 (urea) ~ 155 - 165

C=N ~115-125

-CH2- ~40-50

N-CHs ~25-35

N'-CHs ~25-35

Predictions are based on typical chemical shift ranges for these functional groups.

Experimental Protocols

The primary route for the synthesis of N,N'-Dimethyl-N-cyanoacetylurea is the condensation
of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction is typically facilitated by a
dehydrating agent, most commonly acetic anhydride.[1]

Synthesis of N,N'-Dimethyl-N-cyanoacetylurea

Materials:
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Cyanoacetic acid

N,N'-Dimethylurea

Acetic anhydride

Toluene (or other suitable solvent)

Sodium hydroxide solution (for pH adjustment)
Procedure:

o Anhydride Formation: Mix 1 molar equivalent of cyanoacetic acid with 1.2 molar equivalents
of acetic anhydride. Heat the mixture to 40°C and allow it to react for 1 hour to form the
mixed anhydride.[4]

o Condensation: To the reaction mixture, add 2 molar equivalents of a solvent such as toluene
and 1.2 molar equivalents of N,N'-dimethylurea.[4]

o Reflux: Heat the mixture to reflux and maintain for 3 hours.[4]

« |solation: After the reflux is complete, cool the reaction mixture to room temperature. The
product may precipitate out of the solution. Filter the mixture and concentrate the filtrate to
obtain more solid product.[4]

 Purification (optional, via cyclization to intermediate): The combined solids can be further
processed. For instance, in the synthesis of caffeine, the crude product is treated with a
sodium hydroxide solution to adjust the pH to 8-11 and heated to 80-100°C to induce
cyclization to 6-Amino-1,3-dimethyluracil.[2][4]

Chemical Reactivity and Applications

The chemical reactivity of N,N'-Dimethyl-N-cyanoacetylurea is dominated by its cyano and
active methylene groups, which are susceptible to a variety of chemical transformations.[1]

e Cyclization Reactions: This compound is a crucial precursor in the industrial synthesis of
xanthines, such as caffeine and theophylline.[1] The synthesis involves the cyclization of
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N,N'-Dimethyl-N-cyanoacetylurea to form 6-Amino-1,3-dimethyluracil, which is then further
modified to yield the final xanthine product.[1]

o Reactions of the Cyano Group: The cyano group can undergo nucleophilic attack, making it
a valuable handle for introducing other functional groups or for participating in the formation
of heterocyclic rings.[1]

» Reactions of the Active Methylene Group: The methylene group, situated between two
electron-withdrawing groups (cyano and carbonyl), is acidic and can be deprotonated to form
a carbanion. This carbanion can then react with various electrophiles, allowing for chain
extension and the synthesis of a wide range of derivatives.[1]

Mandatory Visualization

The following diagram illustrates the general synthesis workflow for N,N'-Dimethyl-N-
cyanoacetylurea and its subsequent conversion to a key intermediate in caffeine synthesis.
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Caption: Synthesis of N,N'-Dimethyl-N-cyanoacetylurea and its cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Physical and chemical properties of N,N'-Dimethyl-N-
cyanoacetylurea). BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581397#physical-and-chemical-properties-of-n-n-
dimethyl-n-cyanoacetylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1581397
https://scispace.com/papers/method-for-synthesizing-caffeine-pv3zq439to
https://ejchem.journals.ekb.eg/article_5093_3cffb52308afdf3f2e85b1ba877a223b.pdf
https://patents.google.com/patent/CN112125903A/en
https://patents.google.com/patent/CN112125903A/en
https://www.rsc.org/suppdata/ra/c3/c3ra47105e/c3ra47105e.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/product/b1581397#physical-and-chemical-properties-of-n-n-dimethyl-n-cyanoacetylurea
https://www.benchchem.com/product/b1581397#physical-and-chemical-properties-of-n-n-dimethyl-n-cyanoacetylurea
https://www.benchchem.com/product/b1581397#physical-and-chemical-properties-of-n-n-dimethyl-n-cyanoacetylurea
https://www.benchchem.com/product/b1581397#physical-and-chemical-properties-of-n-n-dimethyl-n-cyanoacetylurea
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1581397?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

